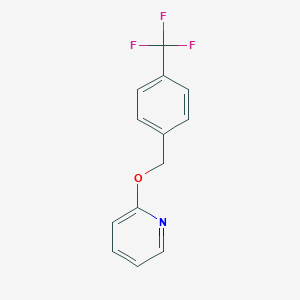![molecular formula C17H15ClN2O B275767 1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)
1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine, commonly known as 'Compound X' is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of various enzymes and receptors involved in inflammation and pain. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory cytokines. It also inhibits the activity of transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also reduces the levels of prostaglandin E2 (PGE2), which is a major contributor to inflammation. Additionally, Compound X has been found to reduce the levels of reactive oxygen species (ROS), which are involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for use in various assays. However, the limitations of Compound X include its low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several future directions for research on Compound X. One potential area of research is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its therapeutic effects. Finally, studies are needed to optimize the synthesis method of Compound X to improve its yield and solubility.
In conclusion, Compound X is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
Compound X can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylboronic acid with 2-furoic acid followed by the reaction of the resulting product with pyridine-3-carbaldehyde. The final step involves the reduction of the resulting intermediate product with sodium borohydride to obtain Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Inflammation is a major contributor to various diseases, and Compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit analgesic properties by inhibiting the activity of pain receptors.
Eigenschaften
Molekularformel |
C17H15ClN2O |
|---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C17H15ClN2O/c18-15-5-1-4-14(9-15)17-7-6-16(21-17)12-20-11-13-3-2-8-19-10-13/h1-10,20H,11-12H2 |
InChI-Schlüssel |
KBVBGLLOCALAHO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)




![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)